REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+].C(#N)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:7]=[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:4][N:3]=1 |f:2.3.4,^1:29,48|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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equipped with a reflux pipe
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Type
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TEMPERATURE
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Details
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Then, heating
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Type
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CUSTOM
|
Details
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was performed by irradiation with microwaves (2.45 GHz, 100 W) for 1 hour
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Duration
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1 h
|
Type
|
EXTRACTION
|
Details
|
An organic layer was extracted from the obtained mixture with the use of dichloromethane
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Type
|
WASH
|
Details
|
was washed with water and saturated brine
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Type
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ADDITION
|
Details
|
Magnesium sulfate was added
|
Type
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FILTRATION
|
Details
|
gravity filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent in the obtained filtrate was distilled off
|
Type
|
CUSTOM
|
Details
|
the given residue was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
was obtained (yield: 23%
|
Type
|
CUSTOM
|
Details
|
Note that the irradiation with microwaves
|
Type
|
CUSTOM
|
Details
|
a microwave synthesis system (Discover, manufactured by CEM Corporation)
|
Type
|
CUSTOM
|
Details
|
A synthesis scheme of Step 1
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC(=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |